beta-Ethoxy-4-methoxy-phenethylamine
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Overview
Description
beta-Ethoxy-4-methoxy-phenethylamine: is a chemical compound belonging to the phenethylamine class. This class of compounds is characterized by a phenyl ring attached to an ethylamine chain. The presence of ethoxy and methoxy groups on the phenyl ring distinguishes this compound from other phenethylamines. These modifications can significantly alter the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Ethoxy-4-methoxy-phenethylamine typically involves the reduction of corresponding nitrostyrenes. One common method includes the reaction of 4-methoxybenzaldehyde with nitromethane in the presence of ammonium acetate and glacial acetic acid to form 4-methoxy-beta-nitrostyrene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. The use of activated zinc powder and hydrochloric acid in the reduction step is favored due to its high reaction activity and cost-effectiveness. Post-reaction, the product is typically distilled under reduced pressure to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Beta-Ethoxy-4-methoxy-phenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethylamine chain or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and hydrochloric acid are commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Scientific Research Applications
Beta-Ethoxy-4-methoxy-phenethylamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organic compounds, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of beta-Ethoxy-4-methoxy-phenethylamine involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets monoamine oxidase enzymes, inhibiting their activity and affecting neurotransmitter levels.
Pathways Involved: By inhibiting monoamine oxidase, this compound can increase the levels of neurotransmitters such as dopamine and serotonin, potentially influencing mood and behavior.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with two methoxy groups instead of one ethoxy and one methoxy group.
Mescaline: Contains three methoxy groups on the phenyl ring and is known for its psychoactive properties.
Phenethylamine: The parent compound without any substituents on the phenyl ring
Uniqueness: Beta-Ethoxy-4-methoxy-phenethylamine is unique due to the specific placement of the ethoxy and methoxy groups, which can significantly alter its chemical properties and biological activities compared to other phenethylamines. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-ethoxy-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(8-12)9-4-6-10(13-2)7-5-9/h4-7,11H,3,8,12H2,1-2H3 |
InChI Key |
XLDNSKWOZOHODS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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